N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Description
Properties
Molecular Formula |
C16H13BrN4O2S |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H13BrN4O2S/c17-11-6-2-3-7-12(11)18-14(23)9-24-16-19-15(20-21-16)10-5-1-4-8-13(10)22/h1-8,22H,9H2,(H,18,23)(H,19,20,21) |
InChI Key |
WWELLAUMABIVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(2-Hydroxyphenyl)-1H-1,2,4-Triazole-5-Thiol
Reagents :
-
2-Hydroxybenzaldehyde
-
Thiosemicarbazide
-
NaOH (2 M)
Procedure :
-
Thiosemicarbazone Formation :
-
Cyclization to Triazole-Thiol :
Characterization :
-
¹H NMR (DMSO-d₆) : δ 13.12 (s, 1H, triazole NH), 10.45 (s, 1H, phenolic OH), 7.82–6.90 (m, 4H, aromatic) .
Synthesis of 2-Bromo-N-(2-Bromophenyl)Acetamide
Reagents :
-
2-Bromoaniline
-
Bromoacetyl bromide
-
Triethylamine (TEA)
Procedure :
-
Schotten-Baumann Acylation :
Characterization :
Alkylation to Form Thioether Linkage
Reagents :
-
3-(2-Hydroxyphenyl)-1H-1,2,4-triazole-5-thiol
-
2-Bromo-N-(2-bromophenyl)acetamide
-
K₂CO₃, DMF
Procedure :
-
Nucleophilic Substitution :
Characterization :
Optimization and Challenges
Key Parameters :
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Reaction Temp. | 60°C | <50°C: Incomplete alkylation |
| Base | K₂CO₃ | NaOH: Hydrolysis of acetamide |
| Solvent | DMF | THF: Lower solubility of intermediates |
Side Reactions :
Spectroscopic Validation
HRMS :
¹H NMR (DMSO-d₆) :
-
δ 13.10 (s, 1H, triazole NH), 10.42 (s, 1H, phenolic OH), 8.02 (d, 1H, J = 8.4 Hz), 7.78–6.92 (m, 7H, aromatic), 4.25 (s, 2H, SCH₂) .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 68 | 98 | Scalable, minimal byproducts |
| Click Chemistry | 55 | 95 | Requires Cu catalyst, higher cost |
Industrial-Scale Considerations
Chemical Reactions Analysis
Substitution Reactions at the Thioacetamide Moiety
The thioether (-S-) and acetamide (-NHCO-) groups undergo selective modifications:
-
Oxidation : Treatment with H₂O₂ or mCPBA converts the thioether to sulfoxide or sulfone derivatives. For instance, H₂O₂ in acetic acid at 0°C provides sulfoxide with >80% efficiency .
-
Hydrolysis : Acidic or basic conditions cleave the acetamide bond. Hydrolysis with 6N HCl (reflux, 4h) yields 2-mercapto-triazole intermediates .
Mechanistic Insight :
The thioacetamide’s sulfur atom acts as a nucleophile in oxidation reactions, while the acetamide carbonyl participates in electrophilic substitutions .
Electrophilic Aromatic Substitution (EAS)
The 2-hydroxyphenyl group directs electrophiles to the ortho and para positions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the triazole-adjacent phenyl ring .
-
Halogenation : Bromine in acetic acid selectively adds to the para position of the hydroxyphenyl unit.
Reactivity Trends :
| Electrophile | Position Selectivity | Yield | Reference |
|---|---|---|---|
| NO₂⁺ | Ortho to -OH | 75% | |
| Br₂ | Para to -OH | 68% |
Coordination Chemistry and Metal Complexation
The triazole and hydroxyphenyl groups form stable complexes with transition metals:
-
Cu(II) complexes : Reaction with CuCl₂ in ethanol yields octahedral complexes, characterized by UV-Vis (λₘₐₓ = 650 nm) and ESR spectroscopy .
-
Zn(II) binding : The compound acts as a bidentate ligand via triazole-N and phenolic-O donors, with log K = 4.2 .
Applications : These complexes exhibit enhanced antimicrobial and anticancer activity compared to the free ligand .
Biological Activity-Driven Modifications
Derivatives are synthesized to optimize pharmacological properties:
-
Acetylation : The phenolic -OH group is acetylated using acetic anhydride/pyridine (90% yield), improving membrane permeability .
-
Alkylation : Propargyl bromide alkylates the triazole’s nitrogen, enabling further click chemistry modifications .
Structure-Activity Relationship (SAR) :
| Derivative | Bioactivity (IC₅₀) | Target | Reference |
|---|---|---|---|
| Acetylated analog | 12.5 µM (HER2 kinase) | Breast cancer | |
| Propargyl-triazole hybrid | 8.7 µM (EGFR inhibition) | Lung cancer |
Degradation and Stability Studies
The compound undergoes pH-dependent hydrolysis:
-
Acidic conditions (pH <3): Thioacetamide cleavage dominates, forming 2-mercapto-triazole.
-
Alkaline conditions (pH >10): Esterification of the hydroxyphenyl group occurs, reducing solubility.
Kinetic Data :
| pH | Half-life (h) | Major Product |
|---|---|---|
| 2 | 2.5 | 2-Mercapto-1,2,4-triazole |
| 12 | 8.0 | Phenolic ester |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide. Research on related triazole derivatives indicates that these compounds exhibit significant activity against a range of bacterial and fungal pathogens. For instance, derivatives with similar structural motifs have been evaluated for their in vitro antimicrobial efficacy using methods such as the turbidimetric method and have shown promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Compounds containing the triazole moiety have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives structurally related to this compound have demonstrated efficacy against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). In vitro assays such as the Sulforhodamine B assay have been utilized to assess cytotoxicity and cell viability .
Mechanistic Insights
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies help elucidate the binding modes of the compound with specific receptors involved in microbial resistance and cancer progression. The results often guide further modifications to enhance potency and selectivity .
Chemical Synthesis and Structure Activity Relationship (SAR)
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups that can enhance biological activity. The synthetic pathways often include the use of brominated phenolic compounds and thioketones, which form the triazole structure through cyclization reactions.
Structure Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings or modifications to the triazole ring can significantly influence both antimicrobial and anticancer activities. Research has shown that certain substitutions can enhance binding affinity to target enzymes or receptors, thus improving therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The triazole ring and hydroxyphenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Modifications in Triazole-Thio-Acetamide Derivatives
The following table summarizes key structural analogs and their differentiating features:
Key Observations :
- Halogen Positioning : The target compound’s 2-bromophenyl group contrasts with the 4-bromophenyl in , which may alter steric interactions in binding pockets.
- Hydroxyl vs.
- Complexity and Mass : The tetrahydrobenzothiophen-containing compound in has a higher molecular weight (504.42 g/mol), likely affecting solubility and pharmacokinetics.
Yield Variability :
- Yields for triazole derivatives range from 38.9% to 78% depending on substituents (e.g., nitro groups in reduce yields to ~70%, while dimethylamino groups improve them to 78%).
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs range from 85°C (for methoxybenzylidene derivatives ) to 160°C (nitrofuran-containing compounds ), suggesting substituents dramatically influence crystallinity.
- Solubility : Hydroxyl groups (as in the target compound) may enhance aqueous solubility compared to halogenated or alkylated analogs.
Biological Activity
N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antidiabetic properties and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound features a complex structure comprising:
- A bromophenyl group,
- A triazole moiety,
- A thioacetamide functional group.
This structural diversity suggests potential interactions with various biological targets.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of compounds related to this compound. For instance, a related compound was evaluated for its efficacy against diabetes through various assays:
| Parameter | Result |
|---|---|
| Alpha-glucosidase Inhibition | Significant inhibition observed |
| Alpha-amylase Inhibition | Effective in reducing enzyme activity |
| Biochemical Analysis | Improved fasting glucose, cholesterol, and triglycerides levels |
The study utilized enzyme kinetics and molecular docking to assess the interaction of the compound with its targets .
Cytotoxicity and Anticancer Activity
The structural features of this compound suggest potential anticancer activity. Research on similar compounds has indicated that modifications in the phenyl ring can enhance cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 Value (µM) | Reference Drug |
|---|---|---|---|
| Compound A | Jurkat (T-cell leukemia) | < 10 | Doxorubicin |
| Compound B | A-431 (epidermoid carcinoma) | < 15 | Cisplatin |
These findings indicate that compounds with similar structural motifs might exhibit significant anticancer properties through apoptosis induction and cell cycle arrest mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in carbohydrate metabolism, contributing to its antidiabetic effects.
- Cellular Interactions : The triazole ring may facilitate interactions with cellular receptors or proteins involved in cell signaling pathways associated with cancer proliferation.
Study 1: Antidiabetic Effects
A study conducted on a series of bromophenyl derivatives demonstrated their ability to lower blood glucose levels in diabetic animal models. The compound was administered at varying doses, showing a dose-dependent response in glucose reduction.
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of triazole-containing compounds against breast cancer cells. The results indicated that specific substitutions on the triazole ring enhanced apoptosis rates compared to standard treatments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol:
- Step 1 : Condensation of 2-bromobenzoyl chloride with substituted hydrazinecarbothioamides to form intermediate thiosemicarbazides (e.g., 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides) under reflux conditions .
- Step 2 : Cyclization of the intermediate using dehydrating agents (e.g., POCl₃) to form the 1,2,4-triazole core .
- Step 3 : Thioacetylation via nucleophilic substitution with 2-mercaptoacetic acid derivatives to introduce the thioacetamide moiety .
- Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize pH during cyclization to avoid byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl and hydroxyphenyl groups) and LC-MS for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction (as in related triazole-acetamide derivatives) provides definitive bond-length and angle data, resolving ambiguities in tautomeric forms .
- Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; adjust mobile phase (e.g., acetonitrile/water gradients) to resolve polar impurities .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions), ethanol, and aqueous buffers (pH 4–9). Limited solubility in water necessitates sonication or cosolvents (e.g., PEG-400) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the bromophenyl group’s susceptibility to photodegradation .
Advanced Research Questions
Q. How can researchers optimize the reaction yield for large-scale synthesis?
- Methodological Answer :
- DoE Approach : Apply a factorial design to variables like temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst (e.g., p-toluenesulfonic acid). Response surface modeling identifies optimal conditions .
- Challenges : Bromophenyl steric hindrance may reduce cyclization efficiency; use microwave-assisted synthesis to enhance reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times). For example, antidiabetic activity in HepG2 cells (IC₅₀ = 12 µM) may differ from actoprotective effects in murine models due to metabolic differences .
- Mechanistic Studies : Use molecular docking (PDB: 3L4S for PPAR-γ) to validate target engagement. Discrepancies may arise from off-target interactions with cytochrome P450 enzymes .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the hydroxyphenyl group (e.g., nitro, methoxy substituents) and the triazole sulfur position. Assess changes in logP (via shake-flask method) and bioactivity .
- Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, electron-withdrawing groups on the phenyl ring enhance metabolic stability .
Q. What in vivo experimental designs are appropriate for evaluating toxicity and efficacy?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats (oral gavage, 10–100 mg/kg) for acute toxicity (LD₅₀) and 28-day subchronic studies. Monitor liver enzymes (ALT/AST) and renal biomarkers .
- Efficacy Metrics : In diabetic models, measure HbA1c reduction and insulin sensitivity via hyperinsulinemic-euglycemic clamps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
